
Cangrelor Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, this compound can effectively inhibit platelet aggregation .
Mode of Action
This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, this compound prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, this compound prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
This compound, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of this compound’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .
化学反応の分析
Types of Reactions
Cangrelor Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenyl ring.
Substitution: Halogen substitution reactions are common, where the chloro or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .
科学的研究の応用
Cangrelor Impurity 4 is extensively used in pharmaceutical research for:
Product Development: It helps in the development of new drugs by providing insights into the stability and degradation pathways of Cangrelor.
Quality Control: It is used as a reference standard in quality control to ensure the purity and efficacy of Cangrelor.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is used in stability studies to understand the long-term behavior of Cangrelor under various conditions.
類似化合物との比較
Similar Compounds
Cangrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 inhibitor used to prevent blood clots.
Prasugrel: A more potent P2Y12 inhibitor with a similar mechanism of action.
Uniqueness
Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .
特性
CAS番号 |
1830294-26-2 |
|---|---|
分子式 |
C22H28F3N5O7S2 |
分子量 |
595.6 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
InChIキー |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


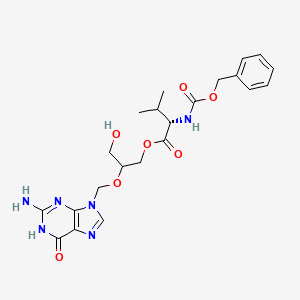
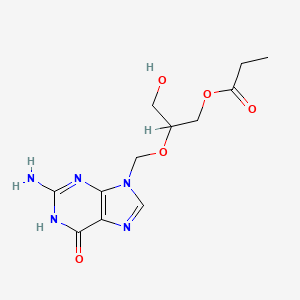

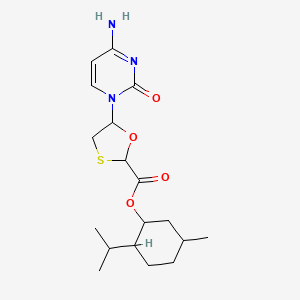

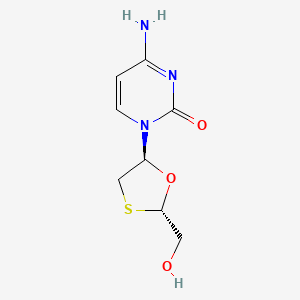
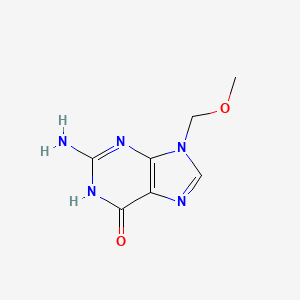
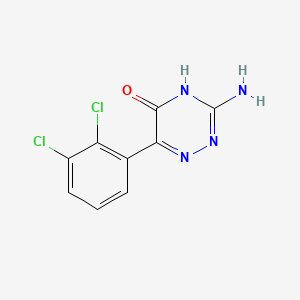



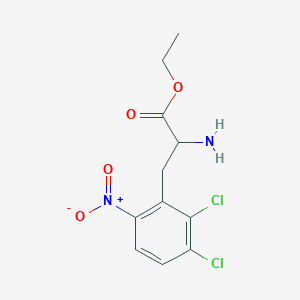
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
